

Technical Monograph: Structural Dynamics and Synthesis of Stable Isotope-Labeled Entecavir Intermediates

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Compound of Interest

Compound Name: *3',5'-Di-O-benzyl Entecavir-¹³C₂,¹⁵N*

Cat. No.: B1152388

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Executive Summary

Entecavir (ETV), a cyclopentyl guanosine analogue, represents a cornerstone in the management of chronic Hepatitis B virus (HBV) infection. Its high potency arises from a specific conformational lock imposed by the exocyclic methylene group on the carbocyclic ring. For bioanalytical rigor—specifically in LC-MS/MS assays used for pharmacokinetic profiling—the use of Stable Isotope Labeled (SIL) intermediates is non-negotiable.

This guide dissects the chemical properties, structural integrity, and synthesis of key labeled entecavir intermediates. We focus on the mechanistic rationale for label placement and the physicochemical validation required to ensure these molecules function as true internal standards (IS) without introducing kinetic isotope effects (KIE) that compromise quantitation.

Structural Anatomy & Labeling Strategies

The efficacy of Entecavir relies on its structural mimicry of 2'-deoxyguanosine. However, the ribose sugar is replaced by a cyclopentane ring containing an exocyclic double bond. When designing labeled intermediates, two primary zones are targeted to ensure metabolic stability and mass spectral distinctiveness.

Zone A: The Carbocyclic Core (Sugar Mimic)

The cyclopentyl ring contains three chiral centers (

).

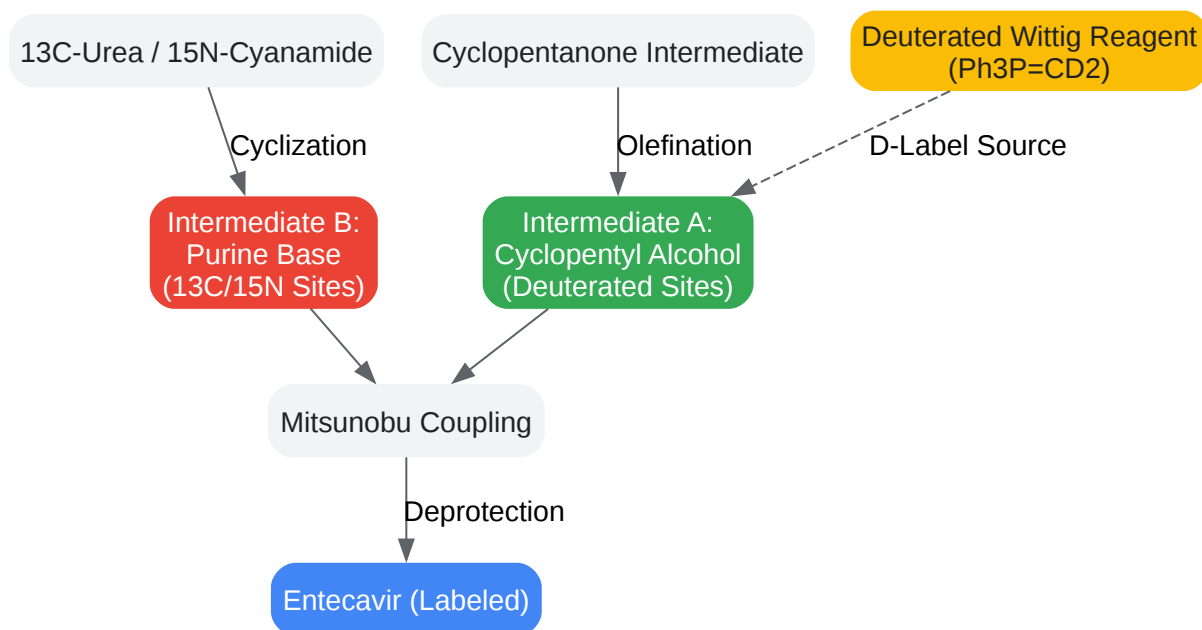
- Target for Labeling: The exocyclic methylene group ().
- Method: Late-stage olefination using deuterated reagents.
- Advantage: High isotopic incorporation () and minimal risk of metabolic exchange (unlike exchangeable protons on hydroxyls).

Zone B: The Purine Base

- Target for Labeling: The guanine scaffold.
- Method: Total synthesis using and enriched urea or cyanamide precursors.
- Advantage: Produces "heavy" entecavir (e.g., to Da) that co-elutes perfectly with the analyte but provides a distinct mass channel free from natural isotope interference.

Visualization: Retrosynthetic Labeling Logic

The following diagram illustrates the convergence of the carbocyclic precursor and the purine base, highlighting the strategic insertion points for stable isotopes.



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Figure 1: Retrosynthetic analysis of Entecavir showing modular introduction of stable isotopes into the Purine Base (Red) or Carbocyclic Core (Green).

Deep Dive: Key Labeled Intermediates

Intermediate A: The Deuterated Exocyclic Methylene Precursor

Chemical Name:

(Simplified)

This intermediate is critical because the exocyclic double bond is the most reactive feature of the molecule.

- **Synthesis Logic:** The unlabeled ketone precursor is treated with a deuterated Wittig reagent (methyltriphenylphosphonium bromide-

) or Nysted reagent.

- Chemical Property - Isotopic Purity: Must be

D. Any

or

presence contributes to the "M+0" signal, causing interference in the quantitation of the drug in patient samples (crosstalk).

- Stability: The exocyclic double bond is prone to isomerization to the endocyclic position (thermodynamically more stable) under strong acid conditions.
 - Protocol Note: Avoid prolonged exposure to aqueous acids during deprotection steps.

Intermediate B: -Labeled 2-Amino-6-Chloropurine

Role: Precursor to the Guanine base. Why 6-Chloro? The 6-chloro derivative improves solubility in organic solvents (THF, DMF) required for the Mitsunobu coupling reaction compared to the highly polar guanine.

- Structure: The chlorine at C6 is hydrolyzed to the ketone (guanine form) after coupling to the sugar.
- Property - Solubility:
 - Unlabeled Guanine:
mg/mL in THF.
 - 6-Chloropurine Intermediate:
mg/mL in THF.
 - Implication: Using the chloro-intermediate ensures homogeneous reaction conditions, crucial for maintaining stereochemical control during the coupling.

Experimental Protocols: Synthesis & Validation

Protocol: Synthesis of Entecavir- (Exocyclic Label)

Objective: Install the exocyclic methylene-group onto the protected cyclopentanone intermediate.

Reagents:

- Methyltriphenylphosphonium bromide- (99.5 atom % D).
- Potassium tert-butoxide (KOtBu).
- Anhydrous Tetrahydrofuran (THF).
- Protected Entecavir Ketone Intermediate.

Workflow:

- Preparation of Ylide:
 - In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide- (1.5 eq) in anhydrous THF.
 - Cool to . Add KOtBu (1.4 eq) portion-wise. The solution turns bright yellow (formation of phosphorous ylide).
 - Stir for 45 minutes to ensure complete deprotonation.
- Wittig Reaction:
 - Dissolve the Ketone Intermediate (1.0 eq) in minimal THF.
 - Add dropwise to the ylide solution at .

- Warm to Room Temperature (RT) and stir for 4 hours.
- Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The ketone spot () should disappear; the alkene spot () appears.
- Workup:
 - Quench with saturated . Extract with EtOAc (3x).
 - Dry over and concentrate.
- Purification:
 - Flash chromatography on silica gel.
 - Yield: Typically 80-90%.

Validation: Isotopic Enrichment Calculation via MS

To ensure the intermediate is suitable for use, the isotopic enrichment must be verified.

Method: Direct Infusion ESI-MS (Positive Mode). Data Analysis: Compare the intensity of the isotope clusters.

Acceptance Criteria:

Parameter	Specification	Rationale
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| Chemical Purity |

| Impurities may compete for ionization. | | Isotopic Purity |

| Prevents "M+0" contribution to analyte signal. | | D0 Contribution |

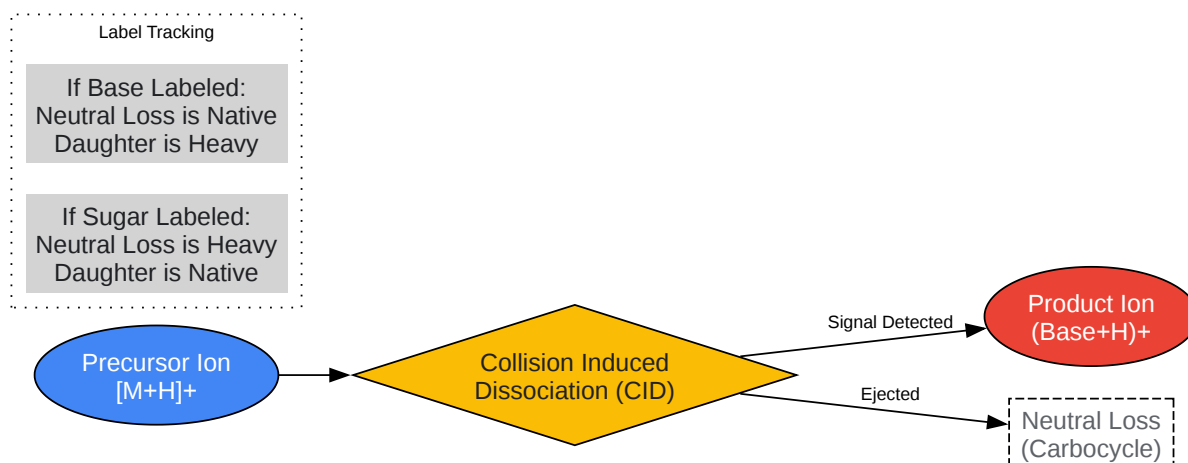
| Critical for Low Limit of Quantitation (LLOQ) accuracy. |

Analytical Application: MS/MS Fragmentation Logic

Understanding how these intermediates fragment is vital for setting up Multiple Reaction Monitoring (MRM) transitions.

- Pathway: Entecavir protonates at N7 or N1 (Base).
- Fragmentation: The glycosidic bond breaks, ejecting the carbocyclic ring and leaving the protonated base.
- Label Tracking:
 - If Label is on Sugar (d2): The neutral loss changes mass; the daughter ion (Base) remains unlabeled.
 - If Label is on Base (13C/15N): The daughter ion shifts mass.

This distinction dictates the MRM transition choice. For high specificity, labeling the Base is often preferred because the daughter ion retains the label, reducing background noise from endogenous isobaric interferences.



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Figure 2: Mass spectrometric fragmentation pathway of Entecavir. The choice of labeled intermediate determines whether the mass shift appears in the neutral loss or the detected product ion.

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